molecular formula C10H13N3 B13054294 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine

3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine

Cat. No.: B13054294
M. Wt: 175.23 g/mol
InChI Key: BLPXDYHWWZEOQI-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine (CAS 1500430-53-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features the imidazo[1,5-a]pyridine scaffold, a privileged structure in the design of biologically active molecules. Scientific literature indicates that this specific scaffold is investigated as a key component in novel compounds acting as growth hormone secretagogue receptor type 4 (SSTR4) agonists . Research into SSTR4 agonists is highly relevant for developing potential therapeutic agents for central nervous system (CNS) disorders, including as analgesics, antidepressants, and for the treatment of neurodegenerative diseases . Furthermore, structural analogs within the imidazo[1,5-a]pyridine family have demonstrated significant pharmacological activity as 5-HT4 receptor partial agonists . This mechanism is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease, as activation of 5-HT4 receptors can enhance acetylcholine release and promote the non-amyloidogenic processing of the amyloid precursor protein . The isopropyl substituent at the 3-position is a critical structural feature that has been shown to influence efficacy and receptor binding affinity in related compounds . Additionally, similar heterocyclic cores are being explored in other research areas, such as the development of inhibitors for enzymes like IDO and TDO in oncology, and FLT3 kinase in acute myeloid leukemia . Researchers can utilize this amine-functionalized intermediate for further derivatization and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-propan-2-ylimidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C10H13N3/c1-7(2)10-12-6-9-5-8(11)3-4-13(9)10/h3-7H,11H2,1-2H3

InChI Key

BLPXDYHWWZEOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine in the presence of a catalyst. One common method involves the use of manganese(II) chloride and ammonium diethyldithiophosphate as catalysts . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,5-a]pyridines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant antitumor properties. Specifically, studies have shown that modifications at the 6-position of the imidazo[1,5-a]pyridine scaffold can enhance cytotoxicity against cancer cell lines, such as HeLa cells. Compounds with lower half-maximal inhibitory concentration (IC50) values demonstrate higher efficacy in disrupting cellular processes critical for tumor growth .

Kinase Inhibition
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), a target for treating autoimmune diseases and certain cancers. Inhibitors of Btk can modulate B-cell signaling pathways and are being investigated for their therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Studies

Cellular Mechanisms
The compound is utilized in biological studies to elucidate its effects on various cellular pathways. For instance, it has been employed to investigate its role in inhibiting protein geranylgeranylation, a modification important for the function of several proteins involved in cell signaling and cancer progression. The structure-activity relationship (SAR) studies reveal that specific substituents at the C6 position can significantly influence the compound's inhibitory effects on Rab geranylgeranyl transferase (RGGT), which is essential for proper cellular function .

Chemical Biology Research
In chemical biology, 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine serves as a chemical probe to study interactions with biomolecules. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding complex biological systems and identifying new therapeutic targets .

Industrial Applications

The compound's unique chemical properties allow it to be explored in industrial applications, particularly in the development of new materials and processes. Its derivatives may be used as building blocks for synthesizing novel pharmaceuticals or as intermediates in organic synthesis.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAntitumor agentsSignificant cytotoxicity against HeLa cells; IC50 values indicate potency .
Kinase inhibitorsPotential Btk inhibitors for autoimmune diseases .
Biological StudiesCellular mechanism studiesInhibits RGGT; structure influences activity .
Chemical biology researchUsed to probe biomolecular interactions .
Industrial ApplicationsMaterial developmentBuilding blocks for pharmaceuticals; organic synthesis intermediates.

Case Study 1: Inhibition of Btk

A study demonstrated that 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine effectively inhibited Btk activity in vitro. The compound exhibited an IC50 value below 50 micromolar, indicating strong potential for therapeutic use in treating autoimmune conditions such as rheumatoid arthritis.

Case Study 2: Cytotoxicity Against Cancer Cells

In a series of experiments involving HeLa cells, various substitutions on the imidazo[1,5-a]pyridine scaffold were tested. Compounds with specific modifications at the C6 position showed enhanced cytotoxic effects, with some achieving IC50 values under 150 μM. This highlights the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

  • Fluorescent Probes: Imidazo[1,5-a]pyridine derivatives with electron-donating groups (e.g., -OMe, -NH₂) exhibit solvatochromism and strong fluorescence in lipid bilayers. For instance, monomeric units (e.g., compound 1 from ) showed emission maxima shifts dependent on solvent polarity, whereas dimeric analogs (e.g., compounds 2–4) demonstrated enhanced membrane intercalation due to increased hydrophobicity . The isopropyl group in 3-(propan-2-yl)imidazo[1,5-a]pyridin-7-amine may similarly improve lipid bilayer compatibility compared to smaller substituents like methyl .

Thermodynamic and Kinetic Profiles

  • Papain Inhibition :
    Imidazo[1,5-a]pyridine derivatives bind papain entropically (ΔS > 0) with Ki values of 13.75–99.30 mM . The isopropyl group’s steric bulk in the target compound could modulate binding entropy or hinder active-site access compared to smaller substituents .

Table 1: Key Comparisons of Imidazo[1,5-a]pyridine Derivatives

Compound Core Structure Key Substituents Application Notable Properties Reference
Target Compound Imidazo[1,5-a]pyridine 3-isopropyl, 7-amine Fluorescent probes, Drug discovery High lipophilicity, synthetic simplicity
3a () Imidazo[1,5-a]pyridine 1-(2-pyridyl), 3-(2-hydroxyphenyl) Antibacterial agents MIC₅₀: 0.6–1.4 mg/mL; Ki: 13.75 mM
7a () Triazolo[1,5-a]pyrimidine 7-anilino, 4-fluorophenyl Kinase inhibitors IC₅₀: <100 nM (CDK2)
Compound 2 () Imidazo[1,5-a]pyridine Monomeric fluorophore Membrane probes Solvatochromic, λem: 450–550 nm

Limitations and Opportunities

  • Fluorescence vs. The target compound’s balance of moderate hydrophobicity and amine functionality could optimize dual utility .

Biological Activity

3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Imidazopyridine derivatives, including 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine, are known for their broad spectrum of biological activities. These compounds have been studied for their antitumor , antiviral , antibacterial , and anti-inflammatory properties. The activity is often linked to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Structure-Activity Relationships (SAR)

The biological activity of imidazopyridine derivatives is influenced by their structural features. For instance:

  • Substituents on the imidazo ring can enhance or diminish activity against specific targets.
  • The presence of alkyl groups, such as the isopropyl group in 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine, can significantly affect the compound's potency and selectivity.

Table 1: Summary of Biological Activities of Related Imidazopyridine Compounds

CompoundActivity TypeIC50 (μM)Target
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amineAntitumorTBDVarious cancer cell lines
6-substituted imidazo[1,2-a]pyridineInhibitor of RGGT<150Rab geranylgeranyl transferase (RGGT)
Amidino-substituted imidazo[4,5-b]pyridineAntiproliferativeTBDdsDNA intercalation

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazopyridine derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The cytotoxic effects are often measured using assays that determine cell viability after exposure to different concentrations of the compound.

In one study, several imidazopyridine analogs were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that modifications at the C6 position of the imidazo ring could enhance activity against specific targets like RGGT, which plays a crucial role in cancer cell signaling pathways .

Antiviral and Antibacterial Properties

The antiviral properties of imidazopyridines have also been documented. Compounds in this class have exhibited activity against various viral infections by inhibiting viral replication or interfering with viral entry into host cells. Similarly, antibacterial properties have been noted, with some derivatives showing effectiveness against resistant bacterial strains .

Q & A

Q. Table 1. Synthetic Optimization for 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine

ParameterConditionYield (%)Purity (%)Reference Method
SolventDMF vs. THF63 vs. 4598 vs. 90Cyclization
CatalystPd(OAc)₂ vs. CuI72 vs. 5895 vs. 88Cross-coupling
Temperature80°C vs. 120°C68 vs. 7097 vs. 85Thermal stability

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Cell Line (IC₅₀, µM)Reference
Epinastine Histamine H₃ receptor12.3N/AEnzyme assay
D10 Kinase X8.7HeLa (1.2)Cell viability
15 AntifungalN/AC. albicans (4.5)MIC determination

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